molecular formula C20H26N2O2 B2938579 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1351598-29-2

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2938579
CAS No.: 1351598-29-2
M. Wt: 326.44
InChI Key: PKYSXFRSGAMQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclohexyl group, a hydroxyethyl group, and a naphthalenylmethyl group

Preparation Methods

The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine, 2-bromoethanol, and naphthalen-1-ylmethyl isocyanate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-Hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea and 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea share structural similarities.

    Uniqueness: The presence of both the cyclohexyl and naphthalenylmethyl groups in this compound imparts unique chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-19(16-8-2-1-3-9-16)14-22-20(24)21-13-17-11-6-10-15-7-4-5-12-18(15)17/h4-7,10-12,16,19,23H,1-3,8-9,13-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYSXFRSGAMQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.